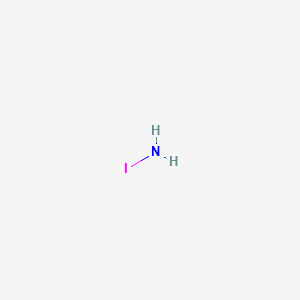
Jodamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium iodide is an inorganic compound with the chemical formula NH₄I . It is a white crystalline solid that is highly soluble in water and ethanol. This compound is part of the broader family of ammonium salts, characterized by the presence of the ammonium ion (NH₄⁺) and the iodide ion (I⁻). Ammonium iodide is known for its use in various chemical reactions and applications, particularly in the fields of photography and laboratory testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium iodide can be synthesized through the neutralization of hydroiodic acid (HI) with ammonia (NH₃). The reaction is highly exothermic, releasing heat as it proceeds: [ \text{NH₃ (aq) + HI (aq) → NH₄I (aq)} ]
Industrial Production Methods: In industrial settings, ammonium iodide can be produced by reacting ammonia or ammonium hydroxide with hydroiodic acid or hydrogen iodide gas. Another method involves the reaction of potassium iodide with ammonium sulfate, resulting in the precipitation of ammonium iodide and potassium sulfate .
Types of Reactions:
Decomposition: When heated, ammonium iodide decomposes to release iodine vapors, nitrogen gas, and hydrogen gas: [ \text{NH₄I (s) → I₂ (g) + N₂ (g) + 2H₂ (g)} ]
Redox Reactions: Ammonium iodide can act as a source of iodide ions in redox reactions, particularly in the iodination of ketones and aromatic compounds using hydrogen peroxide (H₂O₂) as an oxidizing agent
Common Reagents and Conditions:
Hydroiodic Acid (HI): Used in the synthesis of ammonium iodide.
Hydrogen Peroxide (H₂O₂): Utilized in redox reactions involving ammonium iodide.
Major Products Formed:
Iodine (I₂): Released during the decomposition of ammonium iodide.
Vinyl Methyl Sulfones: Formed in the sulfonylation of alkenes using ammonium iodide
Scientific Research Applications
Ammonium iodide has found applications in various scientific fields:
Chemistry: Used as a reagent in chemical reactions and as a source of iodide ions.
Biology: Employed in the preparation of photographic emulsions and in laboratory testing.
Medicine: Historically used as a dietary supplement to treat iodine deficiency.
Industry: Utilized in the production of photographic chemicals and in the synthesis of vinyl sulfones .
Mechanism of Action
The mechanism of action of ammonium iodide primarily involves its dissociation into ammonium (NH₄⁺) and iodide (I⁻) ions in aqueous solutions. These ions participate in various chemical reactions, such as redox processes and precipitation reactions. The iodide ions can act as nucleophiles, facilitating substitution reactions, while the ammonium ions can stabilize the reaction intermediates .
Comparison with Similar Compounds
- Ammonium Fluoride (NH₄F)
- Ammonium Chloride (NH₄Cl)
- Ammonium Bromide (NH₄Br)
- Sodium Iodide (NaI)
- Potassium Iodide (KI)
Comparison: Ammonium iodide is unique among ammonium salts due to the presence of the iodide ion, which imparts distinct chemical properties. Compared to other ammonium halides, ammonium iodide is more prone to decomposition, releasing iodine vapors. This property makes it particularly useful in reactions requiring a source of iodide ions .
Properties
Molecular Formula |
H2IN |
|---|---|
Molecular Weight |
142.927 g/mol |
InChI |
InChI=1S/H2IN/c1-2/h2H2 |
InChI Key |
HXLVCCRPDYIRRX-UHFFFAOYSA-N |
Canonical SMILES |
NI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


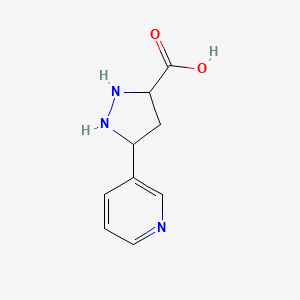


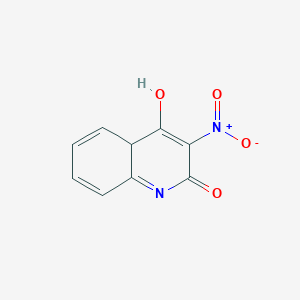

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
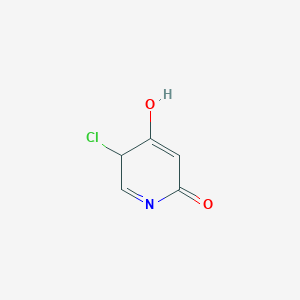
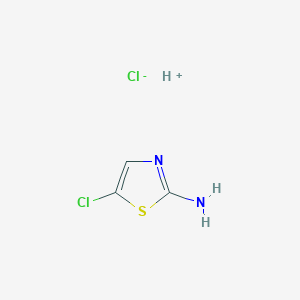
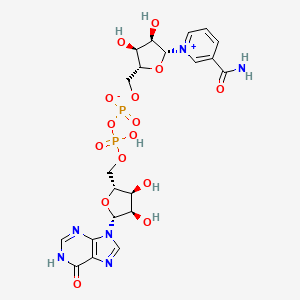
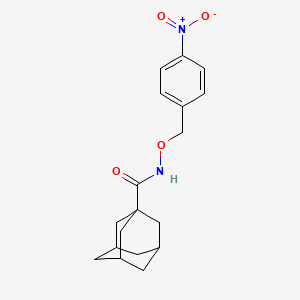
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)



